
The Safety and Toxicity Profile of
Phenazopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Niazo

Cat. No.: B1210944 Get Quote

Disclaimer: The compound "Niazo" is not a recognized substance in contemporary scientific

and medical literature. This technical guide focuses on Phenazopyridine Hydrochloride, a

urinary tract analgesic historically associated with the trade name Niazo. This document is

intended for researchers, scientists, and drug development professionals and should not be

considered medical advice.

Executive Summary
Phenazopyridine is an azo dye with local analgesic properties, primarily used for the

symptomatic relief of pain, burning, and urgency associated with urinary tract infections and

other irritations of the urinary tract mucosa.[1] Despite its long history of use, its safety profile is

complex and warrants careful consideration. The primary mechanism of action is believed to be

a direct topical anesthetic effect on the urinary tract lining.[2] Metabolism occurs in the liver,

with both the parent drug and its metabolites excreted renally.[3] Key toxicities associated with

phenazopyridine, particularly at supratherapeutic doses or in susceptible individuals, include

methemoglobinemia, hemolytic anemia, nephrotoxicity, and hepatotoxicity.[2][4] Furthermore,

based on animal studies, phenazopyridine hydrochloride is reasonably anticipated to be a

human carcinogen.[2] This guide provides a detailed overview of the available safety and

toxicity data, experimental methodologies, and mechanistic pathways associated with

phenazopyridine.
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The primary measure of acute toxicity is the median lethal dose (LD50). For phenazopyridine,

the oral LD50 has been established in rats.

Species Route Parameter Value Reference

Rat Oral LD50 472 mg/kg [5]

Genotoxicity
While comprehensive genotoxicity data is not readily available in the public domain, the

carcinogenic potential of phenazopyridine suggests a potential for genotoxic effects. Standard

assays to evaluate mutagenicity and clastogenicity would be required for a full assessment.

Carcinogenicity
Phenazopyridine hydrochloride has been evaluated for its carcinogenic potential in long-term

bioassays in rodents.

Species Sex Route Exposure Findings Reference

Fischer 344

Rats

Male &

Female
Dietary 78 weeks

Adenomas

and

adenocarcino

mas of the

large

intestine.

[6]

B6C3F1 Mice Female Dietary 80 weeks

Hepatocellula

r adenomas

and

carcinomas.

[6]

B6C3F1 Mice Male Dietary 80 weeks

Not

considered

carcinogenic

under the

conditions of

the bioassay.

[6]
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Based on these findings in experimental animals, phenazopyridine hydrochloride is reasonably

anticipated to be a human carcinogen.[2]

Key Toxicities and Mechanisms
Hematologic Toxicity
Phenazopyridine overdose or use in susceptible individuals can lead to methemoglobinemia, a

condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+)

state, rendering it unable to bind and transport oxygen.[6][7] This is thought to be caused by

the metabolite aniline, an oxidizing agent.[2][8]

Hemolytic anemia, the premature destruction of red blood cells, is another significant risk,

particularly in individuals with a Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][9]

In G6PD-deficient individuals, red blood cells are more susceptible to oxidative damage from

agents like phenazopyridine and its metabolites, leading to hemolysis.[9][10]

Organ Toxicity
Acute renal failure has been reported following phenazopyridine overdose.[11][12] The

proposed mechanisms include direct toxic injury to renal tubular epithelial cells and pigment-

induced nephropathy secondary to hemolysis.[4] Kidney biopsy in some cases has revealed

acute tubular necrosis.[11] A metabolite, triaminopyridine, may be responsible for damage to

the distal renal tubules.[2]

Cases of hepatotoxicity, including hypersensitivity hepatitis, have been associated with

phenazopyridine, typically at overdose levels.[13] Animal studies have shown that large doses

can cause liver damage with central necrosis.[12] Patients with pre-existing severe hepatitis

are contraindicated from using phenazopyridine.[2]

Pharmacokinetics and Metabolism
Absorption: Rapidly absorbed from the gastrointestinal tract.[2]

Metabolism: Extensively metabolized in the liver.[5] Key metabolites include aniline, tri-

aminopyridine, p-aminophenol (PAP), and N-acetyl-p-aminophenol (acetaminophen).[2][5]

Hydroxylation is a primary metabolic pathway.[5]
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Excretion: The parent drug and its metabolites are rapidly excreted by the kidneys.[1] Up to

65% of an oral dose may be excreted as unchanged drug in the urine, which accounts for its

characteristic orange-red color.[1]

Experimental Protocols
Carcinogenicity Bioassay (NCI-CG-TR-99)

Objective: To assess the carcinogenic potential of phenazopyridine hydrochloride in a long-

term dietary administration study.

Test Species: Fischer 344 rats and B6C3F1 mice.

Groups:

Control group (untreated).

Low-dose group.

High-dose group.

Administration: The test chemical was administered in the feed for 78 weeks for rats and 80

weeks for mice.

Dose Levels:

Rats: 3,700 ppm or 7,500 ppm.

Mice: 600 ppm or 1,200 ppm.

Observation Period: Following the administration period, animals were observed for an

additional 25-27 weeks.

Endpoints: Survival, body weight changes, clinical signs of toxicity, and comprehensive

histopathological examination of all major organs and tissues for neoplastic and non-

neoplastic lesions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://en.wikipedia.org/wiki/Phenazopyridine
https://en.wikipedia.org/wiki/Phenazopyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test) - General Protocol

Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with

and without a metabolic activation system (S9 fraction from rat liver).

Procedure:

The test substance at various concentrations is incubated with the bacterial tester strains

in the presence or absence of the S9 mix.

The mixture is plated on a minimal glucose agar medium lacking histidine.

Plates are incubated for 48-72 hours.

The number of revertant colonies (colonies that have mutated to regain the ability to

synthesize histidine) is counted.

Interpretation: A dose-dependent increase in the number of revertant colonies compared to

the negative control indicates a mutagenic potential.

In Vitro Cytotoxicity Assay (MTT Assay) - General
Protocol

Objective: To assess the cytotoxic potential of a compound by measuring its effect on cell

viability and metabolic activity.

Test System: Cultured mammalian cells (e.g., HeLa, HepG2, or other relevant cell lines).

Procedure:

Cells are seeded in 96-well plates and allowed to attach.

Cells are treated with various concentrations of the test substance for a defined period

(e.g., 24, 48, or 72 hours).
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The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added

to each well.

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple

formazan product.

The formazan crystals are solubilized, and the absorbance is measured using a microplate

reader.

Interpretation: A decrease in absorbance in treated cells compared to control cells indicates

a reduction in cell viability and thus, cytotoxicity.
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Caption: Metabolic pathways of phenazopyridine and associated toxicities.
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Caption: Mechanism of phenazopyridine-induced methemoglobinemia.
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Caption: General workflow for preclinical toxicity assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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